molecular formula C21H17F3N2O2S B2563940 3-(4-methoxyphenyl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide CAS No. 304895-80-5

3-(4-methoxyphenyl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide

Cat. No.: B2563940
CAS No.: 304895-80-5
M. Wt: 418.43
InChI Key: CRHNKCHJUAWGHN-JXMROGBWSA-N
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Description

3-(4-methoxyphenyl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C21H17F3N2O2S and its molecular weight is 418.43. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2S/c1-28-17-8-5-14(6-9-17)7-10-19(27)26-20-25-13-18(29-20)12-15-3-2-4-16(11-15)21(22,23)24/h2-11,13H,12H2,1H3,(H,25,26,27)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHNKCHJUAWGHN-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C21H17F3N2O2S
  • Molecular Weight : 418.4 g/mol
  • CAS Number : 304895-80-5
  • IUPAC Name : (E)-3-(4-methoxyphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide

Structure

The structural representation of the compound highlights the presence of a methoxy group, a trifluoromethyl group, and a thiazole moiety, which are significant for its biological interactions.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Anticancer Activity : Compounds containing thiazole rings have been reported to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
  • Antimicrobial Properties : The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and antimicrobial efficacy.
  • Enzyme Inhibition : Similar compounds have shown activity against specific enzymes involved in metabolic pathways.

Pharmacological Effects

  • Antitumor Activity :
    • A study on related acrylamide derivatives demonstrated their ability to induce apoptosis in cancer cell lines by activating caspase pathways.
    • The compound's thiazole ring is hypothesized to interact with DNA or RNA, disrupting cellular functions essential for cancer cell survival.
  • Antimicrobial Effects :
    • Preliminary assays suggest that the compound exhibits activity against both gram-positive and gram-negative bacteria.
    • The mechanism may involve disruption of bacterial cell wall synthesis or function.
  • Neuroprotective Properties :
    • Some derivatives have shown potential in protecting neuronal cells from oxidative stress, suggesting possible applications in neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated that similar acrylamide compounds inhibited tumor growth in xenograft models, with significant reductions in tumor size observed.
Study 2Investigated the antimicrobial activity of thiazole-containing compounds against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Study 3Focused on the neuroprotective effects of related compounds in vitro, revealing a reduction in apoptosis markers in cultured neurons exposed to oxidative stress.

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